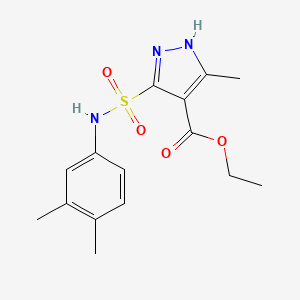
2-Iodo-4-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Iodo-4-propylaniline can be achieved through several methods. One common method involves the nitration of arenes, followed by the reduction of nitroarenes . Another method involves the iodination of aniline . The iodination process involves the addition of powdered iodine to aniline in the presence of sodium bicarbonate .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-propylaniline consists of 9 carbon atoms, 12 hydrogen atoms, and 1 iodine atom . The structure can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving 2-Iodo-4-propylaniline can be quite diverse. For instance, it can undergo direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . It can also participate in palladium-catalyzed amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Iodo-4-propylaniline can be determined using various analytical techniques. Information such as its melting point, boiling point, density, and molecular weight can be obtained .Aplicaciones Científicas De Investigación
Mutagenicity Studies
2-Iodo-4-propylaniline can be used in mutagenicity studies. For instance, it has been evaluated in the Ames bacterial mutation test, a well-known assay for assessing the mutagenic potential of chemicals . The test was performed regardless of metabolic activation . The results indicated that 2-Iodo-4-propylaniline has mutagenic and potentially carcinogenic properties .
Synthesis of New Compounds
2-Iodo-4-propylaniline can serve as a key intermediate in the synthesis of new compounds. For example, it has been used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound was synthesized via a halogen exchange reaction, which offers improved yield and easy purification .
Industrial Applications
2-Iodo-4-propylaniline is frequently used in many industrial sectors . However, the specific applications in these sectors are not detailed in the available literature.
Toxicology Studies
Due to its widespread use in industry and potential mutagenic properties, 2-Iodo-4-propylaniline is a subject of interest in toxicology studies . These studies aim to understand the potential health risks associated with exposure to this compound.
Protein Tagging
Although not specifically mentioned for 2-Iodo-4-propylaniline, related compounds such as 1-fluoro-2,4-dinitrobenzene have been used as tagging agents for free amino groups in proteins . It’s possible that 2-Iodo-4-propylaniline could have similar applications.
Environmental Health Studies
Given its industrial use and potential toxicity, 2-Iodo-4-propylaniline may also be relevant in environmental health studies, particularly in relation to occupational safety .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-iodo-4-propylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEWTHJIDLKRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422022-29-4 |
Source


|
| Record name | 2-iodo-4-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)



![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
